ethyl (2E)-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate
Description
Ethyl (2E)-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate is a synthetic α,β-unsaturated ester characterized by a conjugated enone system (C=C bond in the E configuration), a cyano group at the α-position, and a 4-phenylpiperazine substituent at the β-position. The syn-periplanar conformation across the C=C bond, observed in structurally similar compounds like ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate (torsion angle: 3.2°), suggests a planar geometry that may influence reactivity and intermolecular interactions . The 4-phenylpiperazine moiety is a common pharmacophore in medicinal chemistry, often associated with receptor-binding activity, particularly in central nervous system (CNS) targets .
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-21-16(20)14(12-17)13-18-8-10-19(11-9-18)15-6-4-3-5-7-15/h3-7,13H,2,8-11H2,1H3/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTUYOYLMCYYND-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN1CCN(CC1)C2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N1CCN(CC1)C2=CC=CC=C2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl (2E)-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl cyanoacetate with 4-phenylpiperazine under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium ethoxide and solvents like ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl (2E)-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Ethyl (2E)-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the body, potentially affecting neurotransmitter systems. The cyano group and the ester functionality may also play roles in its biological activity, influencing its binding affinity and selectivity for different targets.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
4-Fluorophenyl Derivative (CAS: 1024795-93-4)
Ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate differs by the substitution of a fluorine atom on the phenyl ring. Fluorination typically enhances metabolic stability and bioavailability in drug candidates.
4-Methoxyphenyl Derivative
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, a closely related analogue, replaces the piperazine group with a 4-methoxyphenyl substituent. This compound serves as a precursor for synthesizing bioactive 2-propenoylamides and 2-propenoates.
Heterocyclic Modifications
Furan-2-yl Derivatives
Thermodynamic studies on ethyl-2-cyano-3-(furan-2-yl)prop-2-enoate derivatives (e.g., 2-cyano-3-[4-(4-methylphenyl)-2-furan]acrylic acid ethyl ester) reveal distinct physical properties. Heat capacities in the condensed phase range from 78–370 K, with polynomial dependencies used to calculate standard thermodynamic functions. These data suggest that furan-based derivatives exhibit different phase behavior and stability profiles compared to piperazine-containing analogues .
Pyrrole Derivatives
Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate substitutes the piperazine ring with an N-methylpyrrole group. Pyrrole-containing compounds are associated with biological activities such as antimicrobial and anticancer effects. The absence of the piperazine moiety in this derivative likely reduces affinity for CNS targets but may enhance interactions with other biological pathways .
Piperazine vs. Piperidine Analogues
Piperidine-based esters (e.g., 2,2,6,6-tetramethylpiperidin-4-yl acetate derivatives) lack the cyano-acrylate backbone but share structural similarities in the heterocyclic amine component. These compounds are often used as stabilizers or ligands, highlighting how the absence of the conjugated enone system shifts their applications away from bioactive acrylate chemistry .
Key Research Findings
- Conformational Stability : The syn-periplanar conformation of the C=C bond in acrylate derivatives is critical for maintaining planar geometry, which facilitates π-π stacking and hydrogen bonding in crystal structures .
- Thermodynamic Behavior : Furan-substituted derivatives exhibit lower heat capacities in the condensed phase compared to phenylpiperazine analogues, suggesting differences in molecular packing and lattice energy .
- Biological Relevance : Piperazine-containing derivatives are prioritized in CNS drug discovery due to their affinity for serotonin and dopamine receptors, whereas pyrrole or furan derivatives may target alternative pathways .
Biological Activity
Ethyl (2E)-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyano group and a piperazine moiety, both significant in drug design for their interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 285.35 g/mol. The structural representation highlights the presence of the cyano group and the piperazine ring, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H19N3O2 |
| Molecular Weight | 285.35 g/mol |
| Purity | >90% |
The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). The piperazine ring enhances binding affinity to various receptors, including serotonin and dopamine receptors. Research indicates that similar compounds can modulate neurotransmitter levels, suggesting potential applications in treating mood disorders such as depression and anxiety .
Pharmacological Effects
1. Neurotransmitter Modulation:
Studies have shown that compounds with structural similarities to this compound can influence neurotransmitter systems. For instance, piperazine derivatives have been documented to inhibit human acetylcholinesterase, which plays a role in neurotransmitter regulation .
2. Antidepressant Activity:
Research suggests that compounds featuring the piperazine moiety exhibit antidepressant-like effects in animal models. These effects may be mediated through serotonin receptor modulation, leading to increased serotonin availability in synaptic clefts.
3. Anxiolytic Properties:
In addition to antidepressant effects, there is evidence supporting the anxiolytic properties of related compounds. These properties may arise from their ability to enhance GABAergic transmission or inhibit excitatory neurotransmission .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
Study 1: Neuropharmacological Evaluation
A study assessed the neuropharmacological effects of a series of piperazine derivatives on rodent models. Results indicated that these compounds significantly reduced anxiety-like behaviors in elevated plus-maze tests, suggesting their potential as anxiolytics.
Study 2: Antidepressant Activity
In another study, a related compound was tested for its antidepressant efficacy using forced swim tests. The results demonstrated that the compound significantly reduced immobility time compared to controls, indicating potential antidepressant effects mediated by serotonergic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
